p-Methylcinnamoyl chloride
Description
p-Methylcinnamoyl chloride (CAS: 15851-89-5) is an acyl chloride derivative of p-methylcinnamic acid, characterized by the molecular formula C₁₀H₉ClO and a molar mass of 180.63 g/mol . Structurally, it consists of a cinnamoyl backbone (a propenoyl group attached to a benzene ring) with a methyl substituent at the para position of the aromatic ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, and other derivatives through nucleophilic acyl substitution .
Synthetic routes for this compound typically involve the treatment of p-methylcinnamic acid with thionyl chloride (SOCl₂) in the presence of a catalyst like pyridine. However, yields are relatively low (10%) compared to analogs like p-methoxycinnamoyl chloride (90%) . This disparity suggests that electron-donating substituents (e.g., methoxy) may enhance reaction efficiency compared to methyl groups.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(4-methylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
ARGVABDJPRRAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Methylcinnamoyl chloride can be synthesized through the reaction of p-Methylcinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the p-Methylcinnamic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
p-Methylcinnamoyl chloride reacts readily with amines, alcohols, and other nucleophiles due to its electrophilic carbonyl carbon.
Amidation with Amines
In pharmaceutical synthesis, p-methylcinnamoyl chloride reacts with secondary amines to form substituted amides. For example:
-
Example : Reaction with N-methylphenethylpiperidine in pyridine at room temperature yields N-methyl-2'-[2-(1-methyl-2-piperidyl)ethyl]cinnamanilide, which is crystallized as a mucate salt (mp: 174–176°C after desolvation) .
-
Conditions :
Esterification with Alcohols
The compound forms esters with alcohols, such as in the synthesis of glycosides:
-
Example : Reaction with methyl α-d-mannopyranoside in N,N-dimethylaniline (DMA) catalyzed by DMAP at −5°C produces methyl 6-O-cinnamoyl-α-d-mannopyranoside in 80.75% yield .
-
Key Data :
Solvent Catalyst Temperature Yield (%) DMA DMAP −5°C 80.75
Friedel-Crafts Acylation
While direct evidence for p-methylcinnamoyl chloride in Friedel-Crafts reactions is limited, analogous toluoyl chloride derivatives undergo benzoylation of aromatic substrates (e.g., toluene) using triflic acid-functionalized catalysts . This suggests p-methylcinnamoyl chloride could similarly acylate electron-rich arenes under Lewis acid catalysis.
Antimicrobial Agents
p-Methylcinnamoyl chloride is used to synthesize antimicrobial derivatives:
-
Cinnamoyl Metronidazole (C-MET) : Reaction with metronidazole in toluene/pyridine at 110°C yields an ester with activity against Staphylococcus aureus (12–15 mm inhibition zone) .
-
Cinnamoyl Memantine (C-MEM) : Amidation with memantine in DMF produces an antifungal agent active against Candida spp. (11–14 mm inhibition zone) .
Optimized Reaction Conditions
| Derivative | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| C-MET | Toluene | Pyridine | 110°C | 2 h | 78 |
| C-MEM | DMF | NaHCO₃ | 80°C | 2 h | 81 |
Polymer and Material Chemistry
The compound’s reactivity enables its use in polymer crosslinking:
-
Example : Crosslinking of polyols or polyamines via ester/amide bonds, enhancing thermal stability .
Crystallization and Purification
Reaction products are often purified via crystallization:
-
Mucate Salts : Crystallized from ethanol-ethyl acetate or methanol .
-
Hydrates : Isolation as hydrates (e.g., 2'-[2-(5-ethyl-1-methyl-2-piperidyl)ethyl]cinnamanilide hydrate, mp: 91–98°C) .
Comparative Reaction Efficiency
A study comparing acylating agents for picolinate derivatives highlights the efficiency of EDCI.HCl/DMAP in dichloromethane (71% yield) . While this study used cinnamoyl chloride, similar conditions apply to p-methylcinnamoyl chloride:
| Entry | Base | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | DMAP | DCC | DMF | 61 |
| 4 | DMAP | EDCI.HCl | DCM | 71 |
Mechanistic Insights
Scientific Research Applications
p-Methylcinnamoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Utilized in the production of polymers and advanced materials due to its reactive nature.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of p-Methylcinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s chloride group is a good leaving group, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives that can interact with biological targets or be used in further chemical transformations.
Comparison with Similar Compounds
Table 1. Structural and Physical Properties of Selected Acyl Chlorides
Table 2. Key Spectral Data for Comparison
Research Findings and Implications
- Synthesis Efficiency : The electron-donating methoxy group in 4-methoxycinnamoyl chloride facilitates higher yields (90%) compared to this compound (10%), underscoring the role of substituent electronics in acyl chloride formation .
- Reactivity in Esterification: this compound reacts with methanol to form methyl esters, but competing side reactions (e.g., α-chlorination) reduce purity, as observed in NMR analyses of crude mixtures .
- Safety Considerations : Acyl chlorides like 4-methoxycinnamoyl chloride are classified as irritants, necessitating careful handling . Similar precautions apply to this compound.
Q & A
Q. How is p-Methylcinnamoyl chloride synthesized, and what are the critical reaction parameters?
Methodological Answer:
- Synthesis Protocol : React p-methylcinnamic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Purify via recrystallization or distillation.
- Key Parameters : Maintain strict anhydrous conditions to avoid hydrolysis. For the structurally similar p-methoxy analog, a 90% yield was achieved using SOCl₂ .
- Example Data :
| Parameter | Value (for p-Methoxycinnamoyl Chloride) |
|---|---|
| Reactant | p-Methoxycinnamic Acid |
| Reagent | SOCl₂ |
| Yield | 90% |
| Melting Point | 51°C |
| Reference: |
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.3 ppm for p-methyl), conjugated alkene (δ ~6.5–7.6 ppm), and carbonyl (δ ~168 ppm in ¹³C NMR). For p-methoxy analogs, aromatic protons appear at δ 6.96–7.62 ppm .
- HRMS : Confirm molecular ion ([M⁺]) at m/z corresponding to C₁₀H₉ClO (calc. 196.0291 for p-methoxy variant) .
- Melting Point : Validate purity (e.g., 51°C for p-methoxy) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G* to model transition states and electron density maps. Compare activation energies for different nucleophiles (e.g., amines vs. alcohols).
- Software : Optimize structures using WebMO and validate with experimental NMR/IR data .
- Example Workflow : Submit jobs via WebMO (e.g., Job #344-2025) and archive optimized coordinates for reproducibility .
Q. How to resolve contradictions in reported NMR chemical shifts for derivatives of this compound?
Methodological Answer:
- Solvent Effects : Compare CDCl₃ (δ 3.87 ppm for methoxy) vs. DMSO (δ 55.5 ppm in ¹³C NMR) .
- Computational Validation : Apply GIAO (Gauge-Independent Atomic Orbital) method to predict shifts. Discrepancies >0.5 ppm warrant re-evaluation of sample purity or measurement conditions .
Q. What factors optimize the reaction efficiency of this compound in amide coupling?
Methodological Answer:
- Solvent Selection : Use anhydrous THF or DCM to enhance electrophilicity.
- Stoichiometry : Maintain a 1:1.2 molar ratio of acyl chloride to amine.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Case Study : For p-methoxy derivatives, coupling with phenylthiourea achieved >85% yield under inert atmosphere .
Q. What are the best practices for reporting computational and spectroscopic data in studies involving this compound?
Methodological Answer:
- Computational Data : Follow journal guidelines (e.g., Med. Chem. Commun.) to limit figures to 2–3 structures. Avoid compound-specific labels (e.g., "4b") in graphics .
- Spectral Data : Report full NMR assignments (integration, multiplicity, coupling constants) and raw HRMS files. For example, p-methoxy ¹H NMR includes J = 15.2 Hz for trans-alkene protons .
- Ethics : Ensure all computational outputs are original; sharing WebMO accounts violates academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
